structural characterization of 3-(2-Methylcyclopropyl)-1,2-oxazol-5-amine
structural characterization of 3-(2-Methylcyclopropyl)-1,2-oxazol-5-amine
An In-depth Technical Guide to the Structural Characterization of 3-(2-Methylcyclopropyl)-1,2-oxazol-5-amine
Abstract
This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 3-(2-Methylcyclopropyl)-1,2-oxazol-5-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Designed for researchers, scientists, and analytical chemists, this document moves beyond a simple listing of methods to offer a strategic, field-proven workflow. We will explore the causality behind experimental choices, from initial purity assessment to the definitive determination of stereochemistry. The protocols herein are designed as self-validating systems, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR), and X-ray Crystallography, supplemented by computational modeling to provide a holistic and unambiguous structural assignment.
Introduction: The Scientific Imperative
The molecule 3-(2-Methylcyclopropyl)-1,2-oxazol-5-amine (Molecular Formula: C₇H₁₀N₂O) presents a unique structural challenge, combining a strained cyclopropyl ring, an aromatic isoxazole core, and a primary amine.[1] Each moiety contributes distinct chemical and physical properties that must be precisely characterized to understand its biological activity, stability, and potential for further derivatization. The presence of stereocenters in the 2-methylcyclopropyl group adds a layer of complexity that demands a rigorous and integrated analytical approach. This guide outlines the logical progression of experiments required to confirm its covalent structure, connectivity, and three-dimensional arrangement.
Foundational Analysis: Purity and Elemental Composition
Before embarking on detailed structural studies, establishing the purity and elemental composition of the analyte is paramount. This ensures that subsequent spectroscopic data is representative of the target compound and not confounded by impurities or residual solvents.
High-Performance Liquid Chromatography (HPLC)
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Objective: To assess the purity of the sample and establish a retention time for future reference.
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Protocol:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
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Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV-Vis detector at 254 nm and 280 nm.
-
-
Rationale: The gradient elution ensures that compounds with a wide range of polarities can be separated. Formic acid is added to improve peak shape by ensuring the amine is protonated. A purity level of >95% is considered acceptable for detailed structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
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Objective: To confirm the elemental formula (C₇H₁₀N₂O) by determining the accurate mass.
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Protocol:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Data Acquisition: Full scan mode from m/z 100-500.
-
-
Rationale & Expected Results: ESI is a soft ionization technique suitable for this molecule, likely producing a prominent protonated molecular ion [M+H]⁺.[2] The high resolving power of an Orbitrap or TOF analyzer allows for mass measurement with sub-ppm accuracy, providing strong evidence for the proposed elemental composition.
| Ion Species | Calculated Exact Mass | Observed Mass (Expected) |
| [C₇H₁₀N₂O + H]⁺ | 139.08660 | 139.0866 ± 0.0005 |
| [C₇H₁₀N₂O + Na]⁺ | 161.06854 | 161.0685 ± 0.0005 |
Table 1: Predicted High-Resolution Mass Spectrometry Data.[1]
Unraveling the Core Structure: A Spectroscopic Triad
The combination of NMR, MS, and FTIR spectroscopy forms the backbone of small molecule characterization, each providing complementary pieces of the structural puzzle.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule.[3] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Caption: Predicted major fragmentation pathways in positive-ion ESI-MS/MS.
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Instrument: Triple quadrupole or ion trap mass spectrometer.
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Method: Infuse the sample solution directly or use the LC effluent from the purity analysis.
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Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 139.0866).
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Collision-Induced Dissociation (CID): Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
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Data Analysis: Identify major fragment ions and propose logical fragmentation pathways. The unique rearrangements of cyclopropyl radicals in the gas phase can be diagnostic. [5][6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A characteristic pair of sharp to medium bands. [8][9] |
| 3100 - 3000 | C-H Stretch | Cyclopropyl & Isoxazole C-H | Stretching of sp² and strained sp³ C-H bonds. |
| 2960 - 2850 | C-H Stretch | Aliphatic (Methyl) | Standard alkane C-H stretches. |
| ~1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | A strong, often broad absorption. [8][9] |
| 1620 - 1580 | C=N & C=C Stretch | Isoxazole Ring | Aromatic ring stretching vibrations. |
| 1450 - 1350 | C-N Stretch | Aromatic Amine | Stretching of the C₅-N bond. |
| ~1020 | C-C Stretch | Cyclopropyl Ring | Characteristic ring "breathing" mode. |
Table 3: Predicted FTIR Absorption Frequencies.
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Instrument: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
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Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
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Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Definitive 3D Structure: Single-Crystal X-ray Crystallography
While spectroscopic methods define connectivity, only X-ray crystallography can provide unequivocal proof of the three-dimensional arrangement of atoms in space, including the relative stereochemistry of the 2-methylcyclopropyl substituent. [10][11][12]
Workflow for X-ray Crystallography
Caption: Step-by-step workflow for single-crystal X-ray analysis.
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Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol). Attempt crystallization via slow evaporation or by vapor diffusion using an anti-solvent (e.g., hexanes).
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Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
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Data Collection: Use a diffractometer with a Mo or Cu X-ray source. Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
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Structure Solution and Refinement: Solve the structure using software packages like SHELX. [12]Refine the atomic positions and thermal parameters to achieve a low R-factor (< 0.05).
Computational Chemistry: A Synergistic Approach
Computational methods serve as a powerful adjunct to experimental data, helping to predict spectra, rationalize observed phenomena, and explore conformational landscapes. [13][14]
-
NMR Prediction: Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G(d,p) level) can predict ¹H and ¹³C chemical shifts, aiding in the assignment of complex spectra.
-
Conformational Analysis: Modeling can determine the lowest energy conformations of the molecule, particularly the orientation of the cyclopropyl group relative to the isoxazole ring.
-
Vibrational Analysis: Calculation of vibrational frequencies can be correlated with the experimental FTIR spectrum to provide a more detailed assignment of absorption bands.
Conclusion: A Unified Structural Dossier
The requires a synergistic and methodologically rigorous approach. By systematically applying HRMS for elemental formula confirmation, a suite of NMR techniques for covalent bond mapping, MS/MS for substructure analysis, and FTIR for functional group identification, a confident structural hypothesis can be built. This hypothesis is then unequivocally confirmed in three dimensions by single-crystal X-ray crystallography. This comprehensive dossier of analytical data is the essential foundation for any further investigation into the chemical, biological, or pharmaceutical properties of this novel compound.
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